molecular formula C8H10N2O B1142499 Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) CAS No. 119908-57-5

Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)

Cat. No.: B1142499
CAS No.: 119908-57-5
M. Wt: 150.1778
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) is a nitrogen-containing heterocyclic compound characterized by a methanamine backbone functionalized with a 3-pyridinyl ethylidene group and an N-oxide moiety.

Properties

CAS No.

119908-57-5

Molecular Formula

C8H10N2O

Molecular Weight

150.1778

Origin of Product

United States

Preparation Methods

Direct Oxidation with Peracids

The most widely reported method employs meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at low temperatures (0–5°C). For example, in the synthesis of 3-chloropyridine N-oxide, 3-chloropyridine is dissolved in DCM, cooled to 0°C, and treated with mCPBA (1.5 equivalents) under stirring for 24 hours. This method achieves yields exceeding 90% with purities above 95% after workup.

Key Reaction Parameters:

  • Solvent: Dichloromethane (2.44–2.91 mL/g substrate).

  • Temperature: 0–5°C during reagent addition, followed by 20–25°C for reaction completion.

  • Workup: Concentration under reduced pressure, aqueous extraction, and pH adjustment to 4–5 to precipitate byproducts.

Hydrogen Peroxide-Mediated Oxidation

Alternative protocols use 35% hydrogen peroxide (H₂O₂) with catalytic acids or bases. For instance, SLV313-N-oxide synthesis involves refluxing the parent compound with H₂O₂ at 70°C for 95 hours, followed by purification via preparative HPLC. While this method avoids halogenated solvents, prolonged reaction times and lower yields (~30%) limit its scalability.

Synthesis of Methanamine, N-[1-(3-Pyridinyl)ethylidene]-, N-Oxide

The target compound is synthesized via a two-step process :

  • Formation of the imine precursor through condensation of 3-pyridinecarboxaldehyde with methanamine.

  • Selective oxidation of the tertiary amine to the N-oxide.

Condensation Reaction

The imine intermediate, Methanamine, N-[1-(3-pyridinyl)ethylidene]-, is prepared by reacting 3-pyridinecarboxaldehyde with methanamine in ethanol under reflux. Microwave-assisted condensation (60°C, 30 minutes) enhances reaction efficiency, achieving yields of 85–90%.

Representative Procedure:

  • Reactants: 3-Pyridinecarboxaldehyde (1.0 eq), methanamine (1.2 eq).

  • Conditions: Ethanol, microwave irradiation (300 W), 60°C, 30 minutes.

  • Workup: Solvent evaporation under vacuum, followed by recrystallization from ethyl acetate/hexane.

Oxidation to N-Oxide

The imine is oxidized using mCPBA in DCM:

Optimized Protocol:

  • Dissolve Methanamine, N-[1-(3-pyridinyl)ethylidene]- (40 g, 0.35 mol) in DCM (320 mL) at 0–5°C.

  • Add mCPBA (91.2 g, 0.53 mol) portionwise over 30 minutes.

  • Stir at 20–25°C for 24 hours (TLC monitoring: DCM/MeOH 10:1).

  • Concentrate under reduced pressure, add water (200 mL), adjust pH to 4 with HCl.

  • Filter, concentrate the filtrate, and dry under vacuum to obtain the N-oxide as a white solid (95% yield, 96% purity).

Critical Parameters:

  • mCPBA Equivalents: 1.5 eq for complete conversion.

  • pH Control: Adjusting to pH 4 precipitates m-chlorobenzoic acid, simplifying purification.

Comparative Analysis of Oxidation Methods

Parameter mCPBA/DCM H₂O₂/Heat
Yield90–95%25–30%
Purity>95%85–90%
Reaction Time24 hours95–120 hours
ScalabilityHigh (>100 g)Low (<10 g)
Environmental ImpactHalogenated solventAqueous-friendly

The mCPBA method is superior for industrial-scale synthesis due to high efficiency and simplicity, despite environmental concerns with DCM.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction: After oxidation, the product is extracted into ethyl acetate, washed with NaHCO₃, and dried over MgSO₄.

  • Preparative HPLC: Used for high-purity requirements (Inertsil ODS-3 column, acetonitrile/water gradient).

Analytical Data

  • ¹H-NMR (DMSO-d₆): δ 8.09 (d, J=8.8 Hz, 1H), 8.44 (dd, J=2.0, 8.8 Hz, 1H), 8.83 (d, J=2.0 Hz, 1H), 9.39 (s, 1H), 9.79 (s, 1H).

  • HPLC-MS: Purity ≥96%, [M+H]⁺ m/z 175.1.

Mechanistic Insights and Optimization

The oxidation mechanism involves electrophilic attack by mCPBA on the nitrogen lone pair, forming a transient oxaziridine intermediate that rearranges to the N-oxide. Key optimizations include:

  • Temperature Control: Maintaining 0–5°C during mCPBA addition minimizes side reactions.

  • Stoichiometry: Using 1.5 eq mCPBA ensures complete conversion without excess reagent.

  • Solvent Choice: DCM’s low polarity favors high mCPBA solubility and reaction homogeneity.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors: Reduce reaction time and improve temperature control.

  • Alternative Oxidants: Sodium percarbonate in aqueous ethanol offers a greener profile but requires catalytic Lewis acids .

Chemical Reactions Analysis

Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide serves as an important intermediate in the synthesis of various chemical compounds. One notable application is in the production of fungicides such as Pyrisoxazole, which is used to control fungal diseases in crops. The compound’s structure allows it to undergo various chemical reactions, including oxidation and substitution, making it valuable for synthesizing derivatives with tailored properties.

ApplicationDescription
Fungicides Used as an intermediate in the synthesis of Pyrisoxazole.
Synthetic Reactions Participates in oxidation and substitution reactions to form various derivatives.

Biological Research Applications

Biological Activity Studies
The unique structural features of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide make it a valuable tool for studying biological processes. Research has indicated potential interactions with enzymes and receptors, which can lead to insights into metabolic pathways and disease mechanisms.

Case Study: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The findings suggested that the compound could modulate enzyme activity, influencing drug efficacy and safety profiles.

Medicinal Chemistry Applications

Potential Therapeutic Uses
Research into Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide has identified its potential as a lead compound for developing new therapeutic agents. Its ability to interact with biological targets positions it as a candidate for further investigation in drug discovery.

Therapeutic AreaPotential Application
Cancer Research Investigated for its effects on tumor cell lines.
Neurological Disorders Explored for potential neuroprotective properties.

Industrial Applications

Chemical Manufacturing
In industrial settings, Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide is utilized in producing various chemicals and materials. Its reactivity allows it to be incorporated into polymer formulations and other industrial products.

IndustryApplication
Agriculture Used in the formulation of agrochemicals.
Materials Science Incorporated into polymer production processes.

Mechanism of Action

The mechanism of action of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) involves its interaction with specific molecular targets and pathways. The compound’s N-oxide functional group plays a crucial role in its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Hydrazide Derivatives with Pyridinyl Groups

Compound 5 (3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide) from shares a pyridinyl ethylidene group with the target compound but replaces the methanamine-N-oxide with a trihydroxybenzohydrazide moiety. This substitution introduces additional hydrogen-bonding sites (three hydroxyl groups) and increases molecular weight (C14H13N3O5 vs.

Pyridine N-Oxides

Pyridine, 5-fluoro-2-methyl-, 1-oxide (9CI) () is a simpler analog with a pyridine N-oxide ring but lacks the ethylidene-methanamine chain. The fluorine and methyl substituents on the pyridine ring alter electronic properties, increasing electrophilicity compared to the unsubstituted 3-pyridinyl group in the target compound .

Methanamine N-Oxides

The compound ~N,N-dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide~ () features a methanamine N-oxide core but incorporates a furanyl-sulphanyl side chain. This highlights the versatility of methanamine N-oxides in forming complex architectures for targeted drug delivery .

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight
Target Compound ~C8H11N3O Methanamine, ethylidene, pyridine N-oxide ~165.2 g/mol
Compound 5 () C14H13N3O5 Benzohydrazide, pyridylethylidene 303.3 g/mol
Pyridine N-oxide () C6H6FNO Pyridine N-oxide, fluoro, methyl 143.1 g/mol
Methanamine N-oxide () C10H16N4O3S Methanamine N-oxide, furanyl, sulphanyl 296.3 g/mol

Physicochemical Properties

Basicity and Proton Affinity

N-Oxides are generally less basic than their parent amines due to electron withdrawal by the oxygen atom. For example, N-ethyl-N-methylmethanamine () has a gas-phase basicity of ~199 kcal/mol, whereas pyridine N-oxides (e.g., ) exhibit significantly reduced basicity. The target compound’s N-oxide group likely lowers its proton affinity compared to non-oxidized methanamine analogs .

Solubility and Stability

The ethylidene linker in the target compound may enhance conformational flexibility, improving solubility in organic solvents compared to rigid analogs like 3-Piperidinecarboxamide (). However, the N-oxide moiety could increase hydrophilicity, balancing solubility profiles .

Biological Activity

Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI), also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

The synthesis typically involves the condensation of 3-pyridinecarboxaldehyde with suitable amines. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free conditions.

Biological Activity Overview

Recent studies have indicated that Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against Staphylococcus aureus (MRSA strain) .
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies have indicated potential binding interactions with critical cancer-related proteins .

The mechanisms underlying the biological activity of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) can be summarized as follows:

  • DNA Interaction : The compound appears to interact with DNA, leading to structural changes that may result in cytotoxic effects on cancer cells. Studies utilizing electronic absorption spectroscopy have revealed hyperchromic shifts indicative of DNA binding .
  • Enzyme Inhibition : Research has shown that Methanamine can inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer effects. The inhibition of myosin ATPase activity has been noted in related compounds, suggesting a potential pathway for muscle-related diseases .

Case Studies

Several case studies have highlighted the biological activity of Methanamine derivatives:

  • Antimicrobial Efficacy : A study on a series of acylhydrazones derived from similar structures demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values comparable to established antibiotics .
  • Cancer Therapy Potential : In vitro studies on human cancer cell lines indicated that Methanamine derivatives could induce apoptosis and inhibit proliferation at nanomolar concentrations. Molecular docking results suggested strong affinities for targets involved in cancer progression .

Data Tables

The following table summarizes key findings related to the biological activity of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI):

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus epidermidis1.95 µg/mL
AntimicrobialStaphylococcus aureus (MRSA)7.81 µg/mL
AnticancerHuman cancer cell lines<100 nM
Enzyme InhibitionMyosin ATPaseIC50 < 10 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI), and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 3-pyridinylacetone derivatives with methylamine, followed by oxidation to introduce the N-oxide group. Critical parameters include solvent choice (e.g., n-hexane/Et₂O for crystallization), stoichiometric control of the ketone-amine reaction, and oxidation conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid). Monitoring reaction progress via TLC and HPLC ensures purity, while recrystallization or column chromatography improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT for amine/oxide group identification) and mass spectrometry (ESI-MS for molecular ion confirmation) are essential. Single-crystal X-ray diffraction using SHELXL (for refinement) resolves stereochemical details and verifies the N-oxide moiety. Polarized microscopy can assess crystal quality prior to diffraction studies .

Q. How does the N-oxide group influence the compound’s stability in aqueous versus nonpolar environments?

  • Methodological Answer : The N-oxide group enhances hydrophilicity but may reduce thermal stability. Stability assays (e.g., TGA for thermal degradation, HPLC for hydrolytic degradation at varying pH) are recommended. For nonpolar solvents, monitor for aggregation via dynamic light scattering (DLS). Reductive decomposition pathways (e.g., under H₂ or with NaBH₄) should be tested to evaluate redox sensitivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data, such as unexpected byproducts during derivatization?

  • Methodological Answer : Cross-validate experimental conditions using in-situ FTIR to track intermediate formation. Compare kinetic studies (e.g., variable-temperature NMR) with DFT calculations (Gaussian or ORCA software) to identify competing reaction pathways. Contradictions in alkylation/acylation outcomes may arise from steric hindrance at the ethylidene group, requiring steric maps from crystallographic data .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) can identify binding pockets. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Charge distribution analysis (via Mulliken charges from DFT) highlights nucleophilic/electrophilic sites on the pyridinyl and N-oxide groups .

Q. What experimental designs are optimal for evaluating the compound’s potential as a chiral catalyst or ligand in asymmetric synthesis?

  • Methodological Answer : Test enantioselective catalysis in model reactions (e.g., aldol condensation or hydrogenation) using both racemic and enantiopure forms of the compound. Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess. Compare performance with known ligands (e.g., SPOs or BINOL derivatives) to benchmark activity .

Q. How can metabolomic studies identify degradation products or bioactive metabolites in biological systems?

  • Methodological Answer : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-HRMS. Use isotopic labeling (e.g., ¹⁵N-amine) to trace metabolic pathways. Compare fragmentation patterns with databases (e.g., HMDB) to identify novel metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.